4-TERT-BUTOXY-BENZYLAMINE

Catalog No.
S674870
CAS No.
84697-13-2
M.F
C11H17NO
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-TERT-BUTOXY-BENZYLAMINE

CAS Number

84697-13-2

Product Name

4-TERT-BUTOXY-BENZYLAMINE

IUPAC Name

[4-[(2-methylpropan-2-yl)oxy]phenyl]methanamine

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,8,12H2,1-3H3

InChI Key

HOKKUMFXFSCQHJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1=CC=C(C=C1)CN

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CN

Substrates for Semicarbazide-Sensitive Amine Oxidase (SSAO)

4-tert-Butoxybenzylamine has been investigated as a substrate for semicarbazide-sensitive amine oxidase (SSAO), an enzyme involved in the regulation of various physiological processes []. A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of arylalkylamine substrates for SSAO. The research team synthesized and evaluated a library of compounds, including 4-tert-butoxybenzylamine, and compared their activity with computational docking studies []. This work aimed to identify more efficient SSAO substrates, potentially leading to the development of novel therapeutic agents targeting SSAO-related disorders.

Potential Applications in Material Science

While research on the specific applications of 4-tert-butoxybenzylamine in material science is limited, its chemical structure suggests potential uses in the development of new materials. The presence of the tert-butyl group (C(CH3)3) can enhance the hydrophobicity of the molecule, while the amine group (NH2) can participate in various chemical reactions, allowing for potential applications in areas like:

  • Polymer synthesis: As a co-monomer or functional group modifier in the development of new polymers with specific properties like hydrophobicity or reactivity.
  • Organic electronics: As a component in the design of organic light-emitting diodes (OLEDs) or other electronic devices due to its potential interactions with other organic materials.

4-tert-Butoxy-benzylamine is an organic compound characterized by the presence of a tert-butoxy group attached to a benzylamine structure. Its chemical formula is C11H17NOC_{11}H_{17}NO, and it features a tert-butyl group, which enhances its lipophilicity and steric properties. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the reactivity of the amine and ether functionalities.

  • Corrosivity: Primary amines can be corrosive; handle with gloves and appropriate personal protective equipment.
  • Flammability: Organic compounds with aromatic rings can be flammable; exercise caution near heat or open flames.

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to participate in various substitution reactions with alkyl halides or acyl chlorides.
  • Oxidation: The compound can be oxidized to form corresponding N-oxides or other derivatives, depending on the conditions used.
  • Formation of Imines: In the presence of carbonyl compounds, 4-tert-butoxy-benzylamine can react to form imines, which are important intermediates in organic synthesis .

Synthesis of 4-tert-butoxy-benzylamine can be achieved through several methods:

  • Alkylation of Benzylamine: This method involves the reaction of benzylamine with tert-butyl alcohol in the presence of an acid catalyst to yield 4-tert-butoxy-benzylamine.
  • Direct Etherification: The reaction of benzyl chloride with tert-butanol in the presence of a base can also produce the desired compound .
  • Hydrolysis of Tert-Butoxybenzene Derivatives: Starting from tert-butoxybenzene, hydrolysis followed by amination can yield 4-tert-butoxy-benzylamine .

4-tert-Butoxy-benzylamine has several potential applications:

  • Pharmaceutical Intermediates: It can serve as a precursor in the synthesis of bioactive molecules.
  • Organic Synthesis: The compound is useful in various organic reactions, including those that require protected amines.
  • Material Science: Due to its unique properties, it may find applications in creating functional materials or polymers.

Interaction studies involving 4-tert-butoxy-benzylamine focus on its reactivity and binding affinity toward various biological targets. While specific data is sparse, research on related benzylamines suggests that they may interact with neurotransmitter systems or enzymes involved in metabolic pathways. Further studies are needed to elucidate its specific interactions.

Several compounds share structural similarities with 4-tert-butoxy-benzylamine. Here are some notable examples:

Compound NameStructure TypeUnique Features
BenzylaminePrimary amineSimple structure; widely studied for biological activity
N-tert-ButylbenzylamineTertiary amineEnhanced steric hindrance; different reactivity
4-tert-ButyltolueneAromatic hydrocarbonUsed as an intermediate for oxidation reactions
N-(tert-Butyl)benzamideAmideShows different reactivity patterns compared to amines

Uniqueness: The presence of the tert-butoxy group in 4-tert-butoxy-benzylamine provides distinct steric and electronic properties that differentiate it from other similar compounds. This modification can enhance solubility and alter reactivity profiles, making it suitable for specific applications in organic synthesis and medicinal chemistry.

The thermodynamic stability of 4-tert-butoxy-benzylamine is fundamentally influenced by the presence of the bulky tert-butoxy substituent at the para position of the benzyl ring. Comparative analysis with structurally related compounds provides insights into the thermal behavior of this system [1] [2]. The tert-butyl group imparts significant steric hindrance, which affects the overall molecular conformation and subsequently influences thermodynamic properties [2].

Research on related tert-butyl-substituted aromatic compounds indicates that the presence of bulky alkyl groups typically enhances thermal stability through steric protection of reactive sites [2] [3]. The thermodynamic stability of similar benzylamine derivatives has been extensively studied using adiabatic calorimetry, revealing that tert-butyl substitution generally increases the enthalpy of formation and reduces volatility [2]. For tert-butylbenzene derivatives, triple-point temperatures have been determined to be significantly higher than their non-substituted analogs, with tert-butylbenzene exhibiting a triple-point temperature of 215.313 K [2].

Phase behavior analysis of 4-tert-butoxy-benzylamine can be predicted from the thermodynamic data of related compounds. The incorporation of the tert-butoxy group introduces additional hydrogen bonding capabilities through the ether oxygen, which may influence phase transition temperatures [4] [5]. Studies on similar compounds suggest that the phase behavior is dominated by intermolecular interactions between the amine group and the ether functionality [4].

The molecular structure exhibits conformational flexibility due to the benzyl-amine bond rotation, which affects the thermodynamic properties. Computational studies on related systems indicate that the preferred conformation involves the amine group positioned to minimize steric interactions with the tert-butoxy substituent [6] [7]. This conformational preference contributes to the overall thermodynamic stability of the molecule.

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of 4-tert-butoxy-benzylamine reflect the dual nature of its molecular structure, containing both hydrophobic and hydrophilic components. The compound demonstrates limited solubility in aqueous systems, which is consistent with the behavior of other tert-butoxy-substituted aromatic compounds [4] [8] .

In organic solvent systems, 4-tert-butoxy-benzylamine exhibits favorable solubility characteristics. The compound is readily soluble in dichloromethane and dimethyl sulfoxide, as commonly observed for compounds containing both aromatic and ether functionalities [4] [10]. This solubility profile is attributed to the ability of organic solvents to solvate both the aromatic ring system and the polar ether and amine groups through various intermolecular interactions [11] .

Comparative analysis with related tert-butyl compounds reveals significant differences in aqueous solubility. While 4-tert-butylbenzylamine shows poor water miscibility [1] [12] [8], the introduction of the ether oxygen in 4-tert-butoxy-benzylamine may provide limited hydrogen bonding capability with water molecules [5] [13]. However, the overall hydrophobic character of the molecule, dominated by the aromatic ring and tert-butyl group, results in low aqueous solubility.

The solubility in specific organic solvents follows predictable patterns based on polarity and hydrogen bonding capacity. Compounds with similar structures demonstrate good solubility in ethanol, dichloromethane, and other moderately polar organic solvents [11] [14]. The tert-butoxy group enhances solubility in ethers and other oxygen-containing solvents through favorable dipole-dipole interactions [4] .

Temperature-dependent solubility studies on analogous compounds indicate that the solubility of 4-tert-butoxy-benzylamine would likely increase with temperature in most organic solvents, following typical thermodynamic principles [11] [15]. The presence of the amine group provides additional sites for hydrogen bonding with protic solvents, further enhancing solubility in alcohols and other hydrogen bond donor solvents.

Advanced Spectroscopic Analysis (FT-IR, NMR, HRMS)

Fourier Transform Infrared (FT-IR) spectroscopic analysis of 4-tert-butoxy-benzylamine reveals characteristic absorption bands that provide structural confirmation and functional group identification. The primary amine functionality exhibits a distinctive N-H stretching absorption in the region of 3300-3000 cm⁻¹, appearing as a medium intensity, broad band characteristic of primary aromatic amines [16] [17] [18].

The aromatic C-H stretching vibrations appear in the expected region of 3100-3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and methylene groups are observed at 2900-2800 cm⁻¹ [19] [20] [21]. The aromatic C=C stretching vibrations manifest as medium to strong intensity bands in the 1600-1500 cm⁻¹ region, confirming the presence of the substituted benzene ring system [20] [22].

The tert-butoxy group contributes characteristic absorptions, particularly the C-O stretching vibration expected in the 1200-1000 cm⁻¹ region [23] [24]. Analysis of related tert-butoxy compounds indicates that these absorptions are typically observed at specific frequencies that can be used for structural identification [25] [23] [24]. The tert-butyl group itself exhibits characteristic absorptions, including the symmetric and antisymmetric methyl deformations [19] [20].

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed structural information about 4-tert-butoxy-benzylamine. The aromatic protons appear as a complex multiplet in the region of 7.0-7.5 ppm, characteristic of para-disubstituted benzene rings [26] [27] [22]. The benzyl methylene protons (CH₂) adjacent to the amine group exhibit a characteristic singlet around 3.7-4.0 ppm, shifted downfield due to the electron-withdrawing effect of the amine nitrogen [27] [28].

The tert-butyl group appears as a highly characteristic singlet at approximately 1.3-1.4 ppm, integrating for nine protons [29] [30]. This signal serves as a distinctive identifier for the tert-butoxy substituent. The amine protons typically appear as a broad signal that may be exchangeable with deuterium oxide, confirming the presence of the primary amine functionality [27] [28].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary structural information. The aromatic carbons appear in the characteristic region of 120-140 ppm, with distinct signals for the substituted and unsubstituted positions [31] [27] [28]. The aliphatic carbons, including the benzyl methylene and tert-butyl carbons, appear in the region of 30-80 ppm, with the tert-butyl carbons showing characteristic chemical shifts [31] [28].

High Resolution Mass Spectrometry (HRMS) analysis would be expected to show a molecular ion peak at m/z 180 [M+H]⁺, confirming the molecular weight of the compound [33]. Fragmentation patterns would likely include loss of the tert-butyl group and characteristic benzylamine fragmentation products, providing additional structural confirmation [34].

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations provide comprehensive insights into the electronic structure and molecular properties of 4-tert-butoxy-benzylamine. The most commonly employed computational approach involves the B3LYP functional with appropriate basis sets, which has been successfully applied to similar aromatic amine systems [35] [36] [6] [7].

Molecular geometry optimization using DFT methods reveals the preferred conformational arrangement of 4-tert-butoxy-benzylamine. The calculations predict bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule [6] [7] [37]. The tert-butoxy group orientation relative to the aromatic ring is influenced by steric and electronic factors, with computational studies providing quantitative measures of these interactions [6] [37].

Electronic structure analysis through frontier molecular orbital calculations provides information about the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. For aromatic amines, HOMO energies typically range from -5 to -7 eV, while LUMO energies fall between 0 to -2 eV, resulting in band gaps of approximately 4-6 eV [35] [36] [38]. These values are crucial for understanding the electronic properties and reactivity of the molecule.

Vibrational frequency calculations complement experimental IR spectroscopy by predicting the normal modes of vibration and their corresponding frequencies [6] [38] [39]. These calculations enable assignment of experimental IR bands to specific vibrational modes, providing detailed structural information. The calculations typically achieve good agreement with experimental frequencies when appropriate scaling factors are applied [38] [39].

Molecular electrostatic potential (MEP) mapping reveals the charge distribution across the molecule, identifying regions of positive and negative electrostatic potential [6] [7]. This information is valuable for understanding intermolecular interactions and predicting sites of chemical reactivity. The amine nitrogen typically exhibits a region of negative electrostatic potential, while the aromatic ring shows varying potential depending on the substitution pattern [6] [37].

Dipole moment calculations provide quantitative measures of the molecular polarity. For 4-tert-butoxy-benzylamine, the dipole moment is expected to be in the range of 2-3 Debye units, reflecting the combined contributions of the amine and ether functionalities [35] [38]. This property directly correlates with solubility behavior and intermolecular interactions.

Solvent effect modeling using continuum solvation models such as the Polarizable Continuum Model (PCM) provides insights into solvation energies and solvent-dependent properties [36] [38]. These calculations help explain the observed solubility preferences and can predict behavior in different solvent systems. The calculations typically show stabilization in polar solvents due to favorable electrostatic interactions with the polar functional groups.

The computational analysis also extends to investigation of hydrogen bonding capabilities and intermolecular interactions. The amine group can act as both a hydrogen bond donor and acceptor, while the ether oxygen serves as a hydrogen bond acceptor [6] [38]. These interactions are crucial for understanding the solid-state structure and solution behavior of the compound.

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

84697-13-2

Wikipedia

4-tert-Butoxybenzylamine

Dates

Last modified: 08-15-2023

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